molecular formula C9H12F3N3 B8472025 2-Pyrimidinamine, N-(2-methylpropyl)-4-(trifluoromethyl)-

2-Pyrimidinamine, N-(2-methylpropyl)-4-(trifluoromethyl)-

Cat. No. B8472025
M. Wt: 219.21 g/mol
InChI Key: JBSBMHIXMWFKBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242972B2

Procedure details

A mixture of 2-chloro-4-(trifluoromethyl)pyrimidine (548 mg, 3 mmol) in isobutylamine (1.5 mL) was stirred at room temperature for 17 hours. To the mixture was added water (5 mL) and dichloromethane (5 mL). The organic layer was separated and purified by flash silica (Si) chromatography (0-100% dichloromethane-cyclohexane gradient) to give the title compound (455 mg) as a colourless oil. LCMS (2 min, formic) Rt 1.20 min, m/z (ES+) 220 (M+H).
Quantity
548 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:4][N:3]=1.O.ClCCl.[CH2:16]([NH2:20])[CH:17]([CH3:19])[CH3:18]>>[CH3:18][CH:17]([CH3:19])[CH2:16][NH:20][C:2]1[N:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
548 mg
Type
reactant
Smiles
ClC1=NC=CC(=N1)C(F)(F)F
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C(C)C)N
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O
Name
Quantity
5 mL
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
purified by flash silica (Si) chromatography (0-100% dichloromethane-cyclohexane gradient)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
CC(CNC1=NC=CC(=N1)C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 455 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.